N-Phenyl-4-fluorocinnamamide
Description
N-Phenyl-4-fluorocinnamamide is a fluorinated cinnamamide derivative characterized by a phenyl group attached to the amide nitrogen and a fluorine atom at the 4-position of the cinnamoyl moiety. Structurally, it combines a cinnamic acid backbone with an amide linkage and aromatic substitution, rendering it a compound of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO/c16-13-9-6-12(7-10-13)8-11-15(18)17-14-4-2-1-3-5-14/h1-11H,(H,17,18)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTPNVSRVPDMFO-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-4-fluorocinnamamide typically involves the reaction of 4-fluorocinnamic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-4-fluorocinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: this compound N-oxide.
Reduction: N-Phenyl-4-fluorocinnamylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Phenyl-4-fluorocinnamamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N-Phenyl-4-fluorocinnamamide involves its interaction with specific molecular targets. For instance, it has been shown to activate the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, leading to the induction of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). This activation helps in mitigating oxidative stress and protecting cells from damage .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-Phenyl-4-fluorocinnamamide with compounds sharing key structural motifs, such as aromatic amides, halogen substituents, or piperidine/piperidinyl groups, as derived from the provided evidence.
3-Chloro-N-phenyl-phthalimide
- Molecular Formula: C₁₄H₈ClNO₂
- Molecular Weight : ~257.5 g/mol
- Key Features : Chlorine substituent at the 3-position, phthalimide core (two ketone groups fused to a benzene ring), and an N-phenyl group.
- Applications: Used as a monomer precursor for synthesizing polyimides, emphasizing the role of halogen substituents in enhancing thermal stability and polymer rigidity .
- Comparison : Unlike this compound’s linear cinnamamide structure, this compound features a bicyclic phthalimide system. The chlorine atom may confer higher reactivity in polymerization compared to fluorine.
N,N'-Diacetyl-1,4-phenylenediamine
- Molecular Formula : C₁₀H₁₂N₂O₂
- Molecular Weight : 192.22 g/mol
- Key Features : Two acetylated amide groups on a para-substituted benzene ring.
- Applications : Primarily for laboratory research, highlighting the utility of aromatic diamides in chemical synthesis .
- Comparison : While both compounds contain aromatic amides, this compound’s fluorine substituent and cinnamoyl chain may enhance lipophilicity and bioavailability, differing from the acetylated diamine’s symmetrical structure.
Fentanyl-Related Impurities (e.g., N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide)
- Molecular Formula : ~C₂₂H₂₇N₂O (representative example)
- Key Features : Piperidine ring, phenyl groups, and an amide linkage.
- Applications : Identified as impurities in pharmaceutical synthesis, underscoring the importance of structural modifications in drug safety and efficacy .
- Comparison : The piperidine moiety in these impurities introduces conformational rigidity, absent in this compound’s flexible cinnamoyl chain. Fluorine’s electron-withdrawing effects may also modulate receptor binding differently than alkyl or aryl substituents.
N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenyl-propanamide
- Molecular Formula : C₁₆H₂₄N₂O₂
- Molecular Weight : 276.38 g/mol
- Key Features : Piperidinyl group with methoxymethyl substitution and a phenyl-propanamide backbone.
- Comparison : The methoxymethyl-piperidine group introduces polar functionality, contrasting with this compound’s planar aromatic system.
Key Findings and Implications
- Halogen Effects : Fluorine’s smaller atomic radius and higher electronegativity compared to chlorine (as in 3-Chloro-N-phenyl-phthalimide) may reduce steric hindrance and alter electronic properties in drug-receptor interactions.
- Synthetic Utility : Analogous compounds (e.g., 3-Chloro-N-phenyl-phthalimide) highlight the importance of halogenated aromatics in high-performance polymer synthesis, suggesting similar applications for fluorinated derivatives .
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